6-Amino-2,3-difluorophenol
CAS No.: 115551-33-2
Cat. No.: VC21076333
Molecular Formula: C6H5F2NO
Molecular Weight: 145.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115551-33-2 |
---|---|
Molecular Formula | C6H5F2NO |
Molecular Weight | 145.11 g/mol |
IUPAC Name | 6-amino-2,3-difluorophenol |
Standard InChI | InChI=1S/C6H5F2NO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 |
Standard InChI Key | KRURHZHJEDNBCM-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1N)O)F)F |
Canonical SMILES | C1=CC(=C(C(=C1N)O)F)F |
Introduction
Chemical Identity and Structure
6-Amino-2,3-difluorophenol is an aromatic compound with fluorine substitutions at positions 2 and 3 of the phenol ring, alongside an amino group at position 6. This specific arrangement of functional groups contributes to its distinctive chemical behavior and utility in organic synthesis.
Basic Identification Parameters
Parameter | Value |
---|---|
IUPAC Name | 6-amino-2,3-difluorophenol |
CAS Registry Number | 115551-33-2 |
Molecular Formula | C₆H₅F₂NO |
Molecular Weight | 145.11 g/mol |
InChI | InChI=1S/C6H5F2NO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 |
InChIKey | KRURHZHJEDNBCM-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1N)O)F)F |
Common Synonyms
The compound is known by several alternative names in scientific literature and commercial catalogs:
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3,4-Difluoro-2-hydroxyaniline
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2-Hydroxy-3,4-difluoroaniline
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Phenol, 6-amino-2,3-difluoro-
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6-Amino-2,3-difluoro-phenol
Physical and Chemical Properties
Understanding the physical and chemical properties of 6-Amino-2,3-difluorophenol is essential for predicting its behavior in various applications and handling requirements.
Physical Characteristics
The compound presents as a crystalline solid ranging from very dark beige to very dark brown in color . Its fluorine substitutions significantly influence its physical properties and behavior in chemical reactions.
Chemical Reactivity
The chemical reactivity of 6-Amino-2,3-difluorophenol is influenced by the presence of both electron-withdrawing fluorine atoms and the electron-donating amino and hydroxyl groups. These structural features create a complex electronic distribution that affects its behavior in chemical reactions.
Property | Value | Source |
---|---|---|
pKa | 7.50±0.15 (Predicted) | |
Hydrogen Bond Donor Count | 2 | |
Hydrogen Bond Acceptor Count | 4 | |
Rotatable Bond Count | 0 |
GHS Pictogram | Signal Word | Hazard Category |
---|---|---|
GHS07 (Exclamation Mark) | Warning | Acute Toxicity, Irritant |
Hazard Statements
The compound is associated with several specific hazard statements that describe its potential adverse effects:
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H302: Harmful if swallowed (Acute toxicity, oral, Category 4)
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H315: Causes skin irritation (Skin corrosion/irritation, Category 2)
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H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)
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H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)
Precautionary Measures
To mitigate risks associated with handling 6-Amino-2,3-difluorophenol, the following precautionary measures are recommended:
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
First Aid Measures
In case of exposure to 6-Amino-2,3-difluorophenol, prompt first aid intervention is crucial:
Eye Contact
If the compound comes in contact with the eyes, it is essential to wash out immediately with fresh running water. Ensure complete irrigation of the eye by keeping eyelids apart and away from the eye, moving the eyelids by occasionally lifting the upper and lower lids .
Skin Contact
In case of skin contact, wash off with soap and plenty of water and consult a physician if irritation persists .
Ingestion
Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician .
Applications in Research and Industry
6-Amino-2,3-difluorophenol demonstrates significant versatility in various applications across multiple scientific disciplines and industrial sectors.
Pharmaceutical Development
The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its unique fluorine substitutions enhance biological activity and selectivity of the resulting drug candidates .
Specifically, 6-Amino-2,3-difluorophenol is used as an intermediate to prepare N,N'-diphenylurea derivatives that function as interleukin-8 receptor antagonists for disease treatment . The strategic placement of fluorine atoms in its structure can improve metabolic stability, lipophilicity, and binding affinity of the final pharmaceutical compounds.
Agricultural Applications
In agricultural chemistry, 6-Amino-2,3-difluorophenol is utilized in the formulation of agrochemicals, including herbicides and fungicides. These formulations provide improved efficacy and reduced environmental impact compared to traditional compounds .
The fluorinated structure contributes to:
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Enhanced penetration through plant cuticles
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Increased resistance to metabolic degradation
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Improved target selectivity in pest control applications
Analytical Chemistry Applications
The compound is employed as a reagent in analytical methods for detecting and quantifying phenolic compounds in environmental samples, aiding in pollution monitoring . Its specific chemical properties make it valuable for developing selective analytical procedures for complex environmental matrices.
Material Science Applications
In material science, 6-Amino-2,3-difluorophenol's properties make it suitable for developing advanced materials, such as polymers and coatings, that require enhanced thermal stability and chemical resistance . The fluorine atoms contribute to:
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Increased thermal stability of resulting materials
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Enhanced chemical resistance against acids, bases, and oxidizing agents
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Improved hydrophobicity and oleophobicity of surfaces
Biochemical Research
The compound is utilized in biochemical assays to study enzyme interactions and mechanisms, providing insights that can lead to new therapeutic strategies . Its fluorinated structure allows for specific interactions with biological targets and can be used to probe binding site characteristics.
Current Research Trends and Future Perspectives
Recent research involving 6-Amino-2,3-difluorophenol has expanded beyond traditional applications, exploring new possibilities in emerging fields.
Drug Discovery Applications
The compound continues to gain importance in pharmaceutical research, particularly in the development of targeted therapeutics. The strategic incorporation of fluorine atoms provides advantages in:
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Metabolic stability enhancement
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Blood-brain barrier penetration
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Modulation of lipophilicity and binding affinity
Green Chemistry Approaches
Current research is exploring more environmentally friendly approaches to synthesizing and utilizing 6-Amino-2,3-difluorophenol, aligning with sustainable chemistry principles. This includes developing:
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Catalytic methods requiring fewer steps and generating less waste
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Solvent-free or aqueous-based reaction conditions
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Recycling strategies for reaction by-products
Future Research Directions
Potential future applications of 6-Amino-2,3-difluorophenol may include:
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Development of fluorinated bioisosteres in medicinal chemistry
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Creation of novel fluorescent probes for biological imaging
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Incorporation into advanced materials for electronics and energy applications
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